N'-[(Z)-(2,3-dichlorophenyl)methylidene]furan-2-carbohydrazide
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Overview
Description
N’-[(Z)-(2,3-dichlorophenyl)methylidene]furan-2-carbohydrazide is a chemical compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
The synthesis of N’-[(Z)-(2,3-dichlorophenyl)methylidene]furan-2-carbohydrazide typically involves the condensation reaction between furan-2-carbohydrazide and 2,3-dichlorobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
N’-[(Z)-(2,3-dichlorophenyl)methylidene]furan-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
N’-[(Z)-(2,3-dichlorophenyl)methylidene]furan-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential antimicrobial and anticancer properties.
Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific properties, such as fluorescence and conductivity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical architectures.
Mechanism of Action
The mechanism of action of N’-[(Z)-(2,3-dichlorophenyl)methylidene]furan-2-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or activation of their functions. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its biological effects .
Comparison with Similar Compounds
N’-[(Z)-(2,3-dichlorophenyl)methylidene]furan-2-carbohydrazide can be compared with other similar compounds, such as:
N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]furan-2-carbohydrazide: This compound has a similar structure but with a hydroxy and methoxy group instead of dichloro, leading to different chemical and biological properties.
N’-[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide: This compound contains a thiazole ring instead of a dichlorophenyl group, resulting in distinct reactivity and applications.
Properties
Molecular Formula |
C12H8Cl2N2O2 |
---|---|
Molecular Weight |
283.11 g/mol |
IUPAC Name |
N-[(Z)-(2,3-dichlorophenyl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C12H8Cl2N2O2/c13-9-4-1-3-8(11(9)14)7-15-16-12(17)10-5-2-6-18-10/h1-7H,(H,16,17)/b15-7- |
InChI Key |
BPKNBHHIPCWJBN-CHHVJCJISA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)/C=N\NC(=O)C2=CC=CO2 |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=NNC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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